molecular formula C18H14N4O2S B2743452 N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226429-92-0

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2743452
CAS No.: 1226429-92-0
M. Wt: 350.4
InChI Key: QQHAIEFXVFMCQO-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a hybrid molecule combining a benzo[d]thiazole scaffold with an indole-3-carboxamide moiety linked via a 2-oxoethyl group. The benzo[d]thiazole unit is known for its role in medicinal chemistry, particularly in anticancer and anti-inflammatory agents, while the indole group is a privileged structure in drug discovery due to its diverse bioactivity .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHAIEFXVFMCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with indole-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide exhibits significant activity against various cancer cell lines. The thiazole ring is associated with cytotoxic effects, while the indole structure may provide anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways .

Case Study: Anticancer Efficacy

In a study examining the efficacy of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC₅₀ value of approximately 20 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the thiazole moiety enhances its interaction with microbial targets, potentially leading to effective treatment options against resistant strains of bacteria.

Case Study: Antimicrobial Testing

In a recent investigation, this compound was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 15 µg/mL and 25 µg/mL, respectively .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[d]thiazole-Based Carboxamides ()

Compounds 7q, 7r, 7s, and 7t share the benzo[d]thiazole core and carboxamide linkage but differ in substituents (e.g., chloropyridinyl, thiazolyl). Key comparisons include:

  • Melting Points: The target compound’s analogs exhibit melting points ranging from 166.5°C (7r) to 237.7°C (7t), suggesting substituent-dependent crystallinity.
  • The methoxybenzamide substituent in 7t may enhance cellular uptake compared to pyridinyl variants .
Table 1: Comparison of Benzo[d]thiazole Derivatives
Compound Substituent Melting Point (°C) Yield (%) Notable Features
Target Indole-3-carboxamide N/A N/A Hybrid structure
7q 2-Chloropyridin-4-yl 177.9–180.8 70 Moderate crystallinity
7t Thiazol-2-ylamino 237.7–239.1 68 High melting point; anticancer

Indole-Oxadiazole Derivatives ()

Compounds 2a–i feature an indole-3-acetic hydrazide core fused with 1,3,4-oxadiazole and linked to thiazole/benzothiazole via a sulfide bridge. Key distinctions:

  • Structural Differences : Unlike the target compound’s direct carboxamide linkage, these derivatives use a 1,3,4-oxadiazole-thioether bridge , which may alter pharmacokinetics (e.g., metabolic stability) .

Quaternized Imidazolium Derivatives ()

Compound 6 (3-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide) shares the benzothiazol-2-ylamino group but incorporates a charged imidazolium ring.

  • Physicochemical Properties : The quaternary ammonium group in 6 likely enhances aqueous solubility compared to the neutral target compound, which may influence bioavailability .

Indole-Benzothiazole Hybrids ()

The compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-...) demonstrates anti-inflammatory and analgesic activities.

  • Bioactivity : The dual indole-benzothiazole architecture in this analog suggests the target compound may also exhibit anti-inflammatory properties, warranting further testing .

Biological Activity

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.4 g/mol. The compound features a benzo[d]thiazole moiety linked to an indole derivative, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₂S
Molecular Weight350.4 g/mol
CAS Number1226429-92-0
Biological ActivityAnticancer, Antimicrobial

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. The thiazole ring is known to contribute significantly to cytotoxic effects, while the indole structure is associated with anti-inflammatory and antimicrobial properties .

Key Mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxicity against several cancer cell lines, with IC₅₀ values indicating potent activity. For instance, similar compounds have shown IC₅₀ values below 10 µM against various tumor cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance, targeting pathways critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of this compound can lead to variations in biological activity. Key findings include:

  • Thiazole Ring : Essential for cytotoxic activity; electron-donating groups enhance potency.
  • Indole Substituents : Variations in substituents on the indole ring can influence both anti-inflammatory and antimicrobial properties.
  • Amino Group Positioning : The position of amino groups on the thiazole and indole rings plays a crucial role in modulating biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

Case Study 1: Anticancer Activity

In a study evaluating thiazole derivatives, compounds similar to this compound exhibited significant anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells. The most active derivatives had IC₅₀ values ranging from 10–30 µM, demonstrating selective cytotoxicity without affecting normal cells .

Case Study 2: Antimicrobial Properties

Research has indicated that benzothiazole derivatives possess strong antibacterial properties. Compounds with similar structural frameworks demonstrated better efficacy than conventional antibiotics like ampicillin against resistant strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa .

Q & A

Q. What are the standard synthetic routes for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide?

The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are refluxed with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures. Yield optimization often requires adjusting molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of thiazolone) . Characterization involves IR, 1^1H NMR, 13^{13}C NMR, and elemental analysis to confirm purity and structure .

Q. How is structural elucidation performed for this compound and its derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, ORTEP-III software (with a GUI) is used to analyze crystallographic data, ensuring precise bond-length and angle measurements . Spectral techniques like 1^1H NMR (DMSO-d₆, 400 MHz) resolve aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.5–11.2 ppm) .

Q. What computational methods are used to predict electronic properties?

Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) is employed to calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. Basis sets such as 6-31G(d) are standard for geometry optimization . The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, improves accuracy for systems with electron-dense regions (e.g., benzothiazole and indole moieties) .

Advanced Research Questions

Q. How can synthesis yields be improved for derivatives with bulky substituents?

Microwave-assisted synthesis reduces reaction times and improves yields for sterically hindered derivatives. For example, cyclocondensation under microwave irradiation (100–150 W, 80–120°C) achieves 60–70% yields in 10–15 minutes, compared to 45% via conventional reflux . Solvent optimization (e.g., acetonitrile over ethanol) and catalyst screening (e.g., iodine/triethylamine for cyclization) also enhance efficiency .

Q. What strategies resolve contradictions in 1^11H NMR data for similar analogs?

Discrepancies in NH proton shifts (e.g., δ 10.5 vs. 11.2 ppm) often arise from solvent polarity or hydrogen bonding. Deuterated DMSO enhances NH signal resolution, while variable-temperature NMR (VT-NMR) identifies dynamic effects like keto-enol tautomerism . Comparative analysis with SC-XRD data validates assignments .

Q. How are structure-activity relationships (SARs) analyzed for bioactivity?

Substituent variation at the benzothiazole (e.g., 4-Cl, 2,6-F₂) and indole (e.g., 5-Br, 3-CH₃) positions is systematically studied. For example, 4-chlorophenyl derivatives show enhanced anti-inflammatory activity (IC₅₀ = 12 µM) compared to unsubstituted analogs (IC₅₀ = 28 µM) in COX-2 inhibition assays. QSAR models using Hammett constants (σ) and logP values correlate electronic effects with activity .

Q. What in vivo models assess toxicity and efficacy?

Rodent models evaluate ulcerogenic potential (e.g., gastric lesion scoring) and analgesic efficacy (e.g., tail-flick test). Derivatives with polar groups (e.g., -SO₂NH₂) exhibit lower ulcerogenicity (<10% incidence) vs. nonpolar analogs (>30%), likely due to reduced membrane permeability . Pharmacokinetic studies using LC-MS/MS quantify plasma half-life (t₁/₂ = 4–6 hours) and bioavailability (F = 40–60%) .

Q. How is molecular docking applied to identify target interactions?

Docking with AutoDock Vina or Schrödinger Suite predicts binding poses to targets like GSK-3β or DNA topoisomerase I. For example, the benzothiazole ring forms π-π interactions with Phe67 in GSK-3β, while the carboxamide moiety hydrogen-bonds to Asp200. MD simulations (100 ns) validate stability, with RMSD < 2.0 Å .

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